N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide
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Overview
Description
Reagents: Phenoxypropanamide, coupling agents like EDCI or DCC
Conditions: Solvents like DMF or DMSO, temperatures around 25-30°C
Industrial Production Methods
Industrial production of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative, followed by the introduction of a phenoxypropanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
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Step 1: Synthesis of Furan and Thiophene Derivatives
Reagents: Furan-3-carbaldehyde, thiophene-2-carbaldehyde
Conditions: Catalytic amounts of acid or base, solvents like ethanol or methanol, temperatures around 70-80°C
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Step 2: Condensation Reaction
Reagents: Furan derivative, thiophene derivative
Conditions: Acidic or basic catalysts, solvents like dichloromethane, temperatures around 50-60°C
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), conditions include acidic or basic media, temperatures around 25-50°C
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), conditions include solvents like ethanol or THF, temperatures around 0-25°C
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻), conditions include solvents like acetonitrile or water, temperatures around 25-60°C
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide, each with unique chemical and biological properties.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide can be compared with other similar compounds, such as:
- N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxyacetamide
- N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxybutanamide
- N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxyhexanamide
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the phenoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13(22-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-21-11-14/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBPWKUFYLQCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=COC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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